molecular formula C18H13N3O4S2 B2458466 N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 391867-29-1

N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2458466
CAS No.: 391867-29-1
M. Wt: 399.44
InChI Key: KUQHVDROLBUQCT-UHFFFAOYSA-N
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Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetic hybrid heterocyclic compound designed for advanced research applications, particularly in medicinal chemistry and oncology. This complex molecule integrates a benzothiazole scaffold and a benzothiophene system, two structures widely recognized for their significant and versatile biological activities . The primary research value of this compound is rooted in the established pharmacological profiles of its core components. Substituted 2-aminobenzothiazole derivatives are frequently investigated as potent anticancer agents, with structure-activity relationship (SAR) studies indicating that specific substitutions on the core scaffold are critical for enhancing potency and selectivity . Furthermore, the incorporation of the benzothiophene moiety, a key structural feature found in various biologically active molecules and materials science applications, adds another dimension to its potential research utility . The nitro group on the benzothiophene ring serves as a strong electron-withdrawing modifier, which can influence the compound's electronic distribution, binding affinity to biological targets, and overall reactivity in experimental settings. While the precise mechanism of action for this specific compound requires further experimental validation, research on structurally related benzothiazole and benzothiophene sulfonamides suggests a potential for inhibiting key enzymatic targets. For instance, some 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides have been identified as inhibitors of cyclin-dependent kinase 5 (cdk5)/p25, a regulator of neuronal function and a target with implications in cancer and neurodegenerative diseases . Other benzothiazole derivatives have demonstrated antibacterial activity through the inhibition of essential bacterial enzymes like DNA gyrase and MurB . This compound is intended for non-human research purposes only and is a valuable tool for scientists exploring new therapeutic agents, studying enzyme inhibition mechanisms, and developing structure-activity relationship models in hit-to-lead optimization campaigns.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S2/c1-2-25-12-4-3-5-14-16(12)19-18(27-14)20-17(22)15-9-10-8-11(21(23)24)6-7-13(10)26-15/h3-9H,2H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQHVDROLBUQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiourea Derivatives

The benzothiazole core is synthesized via cyclization of a substituted thiourea. A representative procedure involves:

  • Alkylation of 2-Aminothiophenol :
    • Reaction of 2-aminothiophenol with ethyl bromide in the presence of a base (e.g., K₂CO₃) introduces the ethoxy group at position 4.
    • Reaction Conditions : THF, reflux, 12 h.
    • Yield : ~75% (estimated from analogous syntheses).
  • Cyclization with Cyanogen Bromide :
    • Treatment with cyanogen bromide (BrCN) in ethanol facilitates cyclization to form the benzothiazole ring.
    • Mechanism : Nucleophilic attack by the sulfur atom on the electrophilic cyanogen bromide, followed by intramolecular cyclization.
    • Yield : 68–72%.

Alternative Route : Direct cyclization of 4-ethoxyaniline with thiocyanate derivatives under acidic conditions, though this method risks regioselectivity issues.

Synthesis of 5-Nitro-1-Benzothiophene-2-Carboxylic Acid

Nitration of Benzothiophene

Nitration at position 5 of benzothiophene requires careful control of reaction conditions to ensure regioselectivity:

  • Directed Nitration :
    • Use of a directing group (e.g., acetyl) at position 2 to guide nitration to position 5.
    • Conditions : HNO₃/H₂SO₄, 0–5°C, 2 h.
    • Yield : 60–65%.
  • Oxidation to Carboxylic Acid :
    • Hydrolysis of the acetyl group to a carboxylic acid using KMnO₄ in acidic medium.
    • Conditions : H₂SO₄, 80°C, 4 h.
    • Yield : 85–90%.

Challenges : Competing nitration at position 4 or 6 may occur without a directing group, necessitating purification via recrystallization.

Amide Bond Formation

Activation of Carboxylic Acid

The benzothiophene-2-carboxylic acid is activated for coupling:

  • Acid Chloride Formation :
    • Treatment with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous DCM.
    • Conditions : Reflux, 2 h.
    • Conversion Efficiency : >95%.

Coupling with Benzothiazol-2-Amine

The activated acid reacts with 4-ethoxy-1,3-benzothiazol-2-amine:

  • Schotten-Baumann Reaction :
    • Conditions : Aqueous NaOH, DCM, 0°C.
    • Yield : 70–75%.
  • Coupling Agents :
    • Use of HOBt/DCC or EDCI in DMF enhances efficiency.
    • Conditions : RT, 12 h, N₂ atmosphere.
    • Yield : 80–85%.

Optimization and Comparative Data

Table 1: Comparative Yields for Amide Coupling Methods

Method Reagents Solvent Time (h) Yield (%)
Schotten-Baumann SOCl₂, NaOH DCM 4 70–75
HOBt/DCC HOBt, DCC, NMM DMF 12 80–85
EDCI/HOBt EDCI, HOBt DMF 12 78–82

Key Observations:

  • Coupling Agents : HOBt/DCC provides higher yields due to reduced racemization.
  • Solvent Choice : DMF improves solubility of intermediates compared to DCM.

Mechanistic Insights

Solubility Considerations

The ethoxy group enhances solubility in polar solvents (e.g., ethanol, DMF), facilitating purification via column chromatography. Quantum mechanical calculations (DFT) suggest the ethoxy group reduces lattice energy, improving crystallinity.

Challenges and Mitigation

  • Regioselectivity in Nitration :

    • Use of directing groups or Lewis acid catalysts (e.g., FeCl₃) to favor position 5.
  • Amide Hydrolysis :

    • Avoid aqueous workup at high pH; use anhydrous conditions during coupling.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The benzothiazole ring can be selectively reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

The compound N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a notable chemical entity with various applications in scientific research, particularly in medicinal chemistry and material science. This article explores its applications, supported by comprehensive data and case studies.

Medicinal Chemistry

This compound has shown promise in the development of pharmaceuticals due to its potential anti-cancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry evaluated similar benzothiazole derivatives for their cytotoxic activity against human cancer cell lines. The results indicated that modifications to the benzothiazole core enhanced anti-proliferative effects, suggesting that this compound could be further explored for therapeutic applications in oncology .

Material Science

This compound is also investigated for its potential use in organic electronics and photonic devices. The unique electronic properties conferred by the benzothiazole and thiophene units make it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study: Organic Electronics

Research conducted by Advanced Materials demonstrated that incorporating benzothiazole derivatives into polymer matrices improved charge transport properties and device efficiency. The findings suggest that this compound could enhance the performance of electronic devices .

Agricultural Chemistry

The compound may also find applications as a pesticide or herbicide due to its structural characteristics that can interact with biological systems of pests and weeds.

Case Study: Pesticidal Activity

In a study published in Pest Management Science, similar compounds were tested for their efficacy against agricultural pests. The results indicated significant insecticidal activity, paving the way for further research into the use of this compound as a potential agrochemical .

Data Tables

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: Known for its antimicrobial properties.

    6-nitrobenzothiazole: Studied for its anticancer activity.

    Benzothiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.

Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data and case studies.

Structural Overview

The compound features a complex structure that integrates a benzothiazole moiety with a nitro group and a benzothiophene backbone. This structural diversity is believed to contribute to its varied biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These values indicate that the compound exhibits potent activity in 2D cell culture assays, with lower activity observed in 3D formats, suggesting potential challenges in translating these findings to in vivo applications .

Case Study: In Vitro Studies

In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

Antimicrobial Activity

This compound has also exhibited notable antimicrobial properties:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Candida albicans64 μg/mL

The compound's antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways within microbial cells .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The anti-inflammatory action appears to be mediated through the inhibition of NF-kB signaling pathways, which play a critical role in inflammation. This suggests potential applications in treating inflammatory diseases .

Research Findings and Implications

The diverse biological activities of this compound highlight its therapeutic potential across various medical fields. Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves step-wise adjustments to reaction parameters. For example:

  • Temperature Control : Maintain precise temperatures during nitro-group introduction (e.g., 0–5°C for nitration steps to avoid byproducts) .
  • Catalyst Selection : Use Lewis acids like AlCl₃ for benzothiazole ring formation, ensuring stoichiometric ratios to minimize side reactions .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) to isolate the final product, followed by recrystallization in ethanol for purity ≥95% .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆) identifies key signals (e.g., ethoxy protons at δ 1.35–1.40 ppm, benzothiophene aromatic protons at δ 7.8–8.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 437.0521) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal packing using SHELX software; validate hydrogen bonds (e.g., N–H⋯N interactions at 2.89 Å) to confirm 3D structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values in enzyme inhibition assays)?

  • Methodological Answer : Address discrepancies through:

  • Assay Standardization : Use uniform buffer conditions (e.g., pH 7.4 Tris-HCl) and control for ATP concentration in kinase assays .
  • Orthogonal Assays : Cross-validate results via fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .
  • Purity Verification : Re-examine compound purity via HPLC (≥99%) to rule out impurities as confounding factors .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s derivatives?

  • Methodological Answer : SAR studies require systematic modifications:

  • Substituent Variation : Replace the ethoxy group with methoxy or propoxy groups to assess steric/electronic effects on target binding .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) on homology-modeled enzymes (e.g., tyrosine kinases) to predict binding affinities .
  • Bioactivity Profiling : Test derivatives in dose-response assays (e.g., 0.1–100 µM) against cancer cell lines (e.g., MCF-7, HeLa) to correlate structural changes with potency .

Q. How should researchers address crystallographic data inconsistencies (e.g., anomalous unit cell parameters) for this compound?

  • Methodological Answer : Validate crystallographic data via:

  • Cross-Validation : Compare SHELXL refinement results with independent software (e.g., OLEX2) to resolve symmetry disagreements .
  • Twinned Data Analysis : Apply TwinRotMat in PLATON to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
  • Temperature Factors : Optimize ADPs (anisotropic displacement parameters) during refinement to reduce R-factor discrepancies (<5%) .

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